1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile 1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
Brand Name: Vulcanchem
CAS No.: 865660-13-5
VCID: VC7382583
InChI: InChI=1S/C14H10ClN5O2/c1-22-11-3-2-7(4-10(11)15)12-8(5-16)13(18)20(19)14(21)9(12)6-17/h2-4H,18-19H2,1H3
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl
Molecular Formula: C14H10ClN5O2
Molecular Weight: 315.72

1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile

CAS No.: 865660-13-5

Cat. No.: VC7382583

Molecular Formula: C14H10ClN5O2

Molecular Weight: 315.72

* For research use only. Not for human or veterinary use.

1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile - 865660-13-5

Specification

CAS No. 865660-13-5
Molecular Formula C14H10ClN5O2
Molecular Weight 315.72
IUPAC Name 1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile
Standard InChI InChI=1S/C14H10ClN5O2/c1-22-11-3-2-7(4-10(11)15)12-8(5-16)13(18)20(19)14(21)9(12)6-17/h2-4H,18-19H2,1H3
Standard InChI Key VWCMKLRIKSUFLH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyridine dicarbonitrile family, distinguished by its tetracyclic architecture combining a dihydro-pyridone scaffold with amino, carbonyl, and aromatic substituents. Its systematic IUPAC name—1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile—precisely encodes its substitution pattern. Key structural attributes include:

Molecular Architecture

  • Core structure: A 2-oxo-1,2-dihydropyridine ring substituted at positions 3 and 5 with cyano groups, at position 4 with a 3-chloro-4-methoxyphenyl moiety, and at positions 1 and 6 with amino groups.

  • Molecular formula: C14H10ClN5O2\text{C}_{14}\text{H}_{10}\text{ClN}_5\text{O}_2

  • Molecular weight: 315.72 g/mol.

Spectroscopic Identifiers

  • SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl

  • InChIKey: VWCMKLRIKSUFLH-UHFFFAOYSA-N.

Table 1: Fundamental Chemical Descriptors

PropertyValue
CAS Registry Number865660-13-5
XLogP31.2 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar Surface Area146 Ų
Rotatable Bond Count3

Synthetic Routes and Optimization Challenges

While explicit details of its synthesis remain proprietary, retrosynthetic analysis and analogous protocols suggest the following plausible pathway:

Proposed Synthesis Mechanism

  • Knoevenagel Condensation: Reaction between cyanoacetohydrazide and 3-chloro-4-methoxybenzaldehyde derivatives forms the pyridine core.

  • Cyclization: Acid- or base-mediated intramolecular cyclization establishes the dihydropyridone ring.

  • Functionalization: Sequential nitrosation and reduction steps introduce the amino groups at positions 1 and 6.

Yield Optimization Considerations

  • Solvent polarity critically influences cyclization efficiency, with DMF showing superior results over THF in model reactions.

  • Temperature control (<70°C) prevents decomposition of thermally labile cyano groups.

  • Catalytic piperidine accelerates Knoevenagel steps while suppressing side reactions.

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

Experimental solubility data remains unpublished, but computational models predict:

  • LogP: 1.2–1.5 (moderate lipophilicity)

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, classifying it as poorly water-soluble.

Absorption and Metabolism

  • Caco-2 permeability: Predicted Papp=1.8×106P_{\text{app}} = 1.8 \times 10^{-6} cm/s (low intestinal absorption)

  • CYP450 interactions: High likelihood of CYP3A4/2C9 metabolism due to electron-rich aromatic systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator